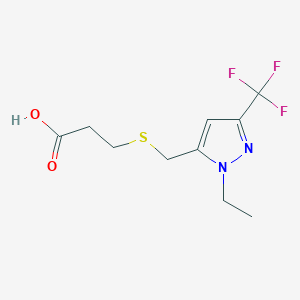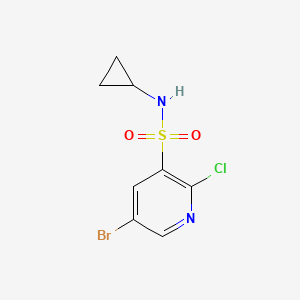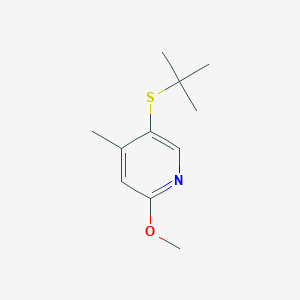
5-(tert-Butylthio)-2-methoxy-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylthio)-2-methoxy-4-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group, a methoxy group, and a methyl group attached to the pyridine ring. The tert-butylthio group is known for its steric hindrance and unique reactivity, making this compound of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine typically involves the introduction of the tert-butylthio group to a pyridine derivative. One common method is the reaction of 2-methoxy-4-methylpyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel complexes may be employed to improve the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylthio)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding a simpler pyridine derivative.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Various functionalized pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(tert-Butylthio)-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylpyridine: Lacks the tert-butylthio group, making it less sterically hindered and reactive.
5-(tert-Butylthio)-2-methylpyridine: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
5-(tert-Butylthio)-2-methoxypyridine: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-(tert-Butylthio)-2-methoxy-4-methylpyridine is unique due to the combination of the tert-butylthio, methoxy, and methyl groups on the pyridine ring. This unique combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C11H17NOS |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C11H17NOS/c1-8-6-10(13-5)12-7-9(8)14-11(2,3)4/h6-7H,1-5H3 |
Clave InChI |
UYKGAGHYFROXNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



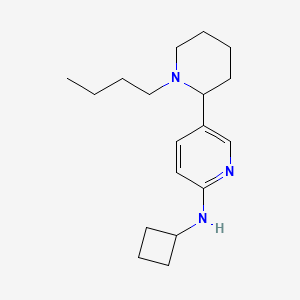
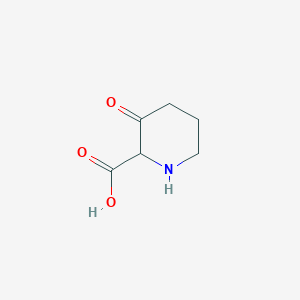
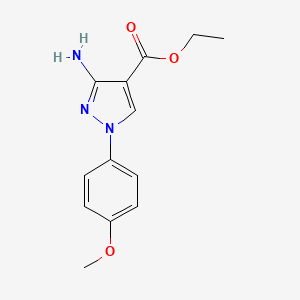



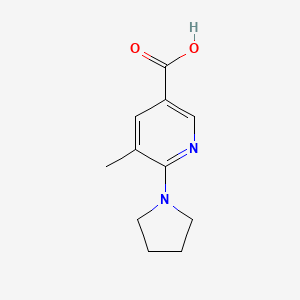
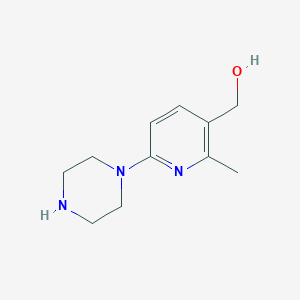
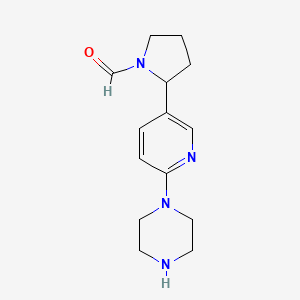
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)

